molecular formula C9H13N3O3S B2747305 4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid CAS No. 1112444-90-2

4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid

Cat. No.: B2747305
CAS No.: 1112444-90-2
M. Wt: 243.28
InChI Key: YEKNWYBDIAKLLJ-UHFFFAOYSA-N
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Description

4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid (CAS 1112444-90-2) is a high-purity chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.28 g/mol . It is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel compounds with potential biological activities. As an isothiazole derivative, it serves as a key precursor for researchers developing new therapeutic agents. The compound is offered for industrial applications and scientific research purposes exclusively . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can request specific analytical data, such as NMR or HPLC chromatograms, to verify identity and purity.

Properties

IUPAC Name

4-amino-3-(2-methylpropylcarbamoyl)-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-4(2)3-11-8(13)6-5(10)7(9(14)15)16-12-6/h4H,3,10H2,1-2H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKNWYBDIAKLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=NSC(=C1N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

General Reactivity of Isoxazole and Isothiazole Derivatives

Isoxazole and isothiazole scaffolds exhibit diverse chemical behaviors due to their electron-deficient aromatic systems. Key observations from analogous compounds include:

  • Electrophilic Substitution : Bromination and nitration typically occur at the 4-position of isoxazoles under acidic conditions .

  • Nucleophilic Attack : The amino group in 5-amino-isoxazole derivatives participates in coupling reactions, such as peptide bond formation, when activated via carbodiimide reagents .

  • Hydrolysis : Carboxamide substituents on isothiazoles undergo hydrolysis to carboxylic acids under strong acidic (H₂SO₄/NaNO₂) or trifluoroacetic acid (TFA/NaNO₂) conditions .

Carboxylic Acid Derivatives

The carboxylic acid moiety in position 5 of isothiazoles can undergo standard derivatization:

  • Esterification : Methanol/sulfuric acid converts carboxylic acids to methyl esters .

  • Amide Formation : Coupling with amines (e.g., isobutylamine) using HATU or DCC yields carboxamides .

Amino Group Reactivity

The 4-amino group may engage in:

  • Acylation : Reaction with acyl chlorides or anhydrides to form ureido derivatives.

  • Diazo Coupling : Formation of azo dyes under diazotization conditions.

Comparative Data for Structurally Similar Compounds

Compound Reaction Conditions Yield Reference
3-Bromo-4-phenylisothiazole-5-carboxamide → Carboxylic acidNaNO₂, conc. H₂SO₄, 100°C39%
3-Bromoisothiazole-5-carboxamide → Carboxylic acidNaNO₂, TFA, 0°C95%
5-Amino-isoxazole-4-carboxylic acid → Peptide couplingHBTU, DIPEA, solid-phase synthesis60–85%

Hypothetical Reaction Pathways for Target Compound

Based on analogous systems, the following reactions are plausible:

  • Hydrolysis of Carboxamide :

    • React with NaNO₂/TFA to convert the isobutylcarbamoyl group to a carboxylic acid .

  • Peptide Bond Formation :

    • Activate the carboxylic acid with HATU and couple with amino acids or amines .

  • Bromination :

    • Introduce bromine at the 4-position using Br₂/FeCl₃ .

Research Gaps and Recommendations

No experimental studies on "4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid" were identified. Future work should prioritize:

  • Synthetic Optimization : Systematic screening of coupling reagents for carboxamide stability.

  • Spectroscopic Characterization : ¹H/¹³C NMR and HRMS analysis to confirm regiochemistry.

  • Biological Profiling : Evaluate antimicrobial or enzymatic inhibitory activity given the bioactivity of related scaffolds .

Scientific Research Applications

Biological Activities

4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid exhibits a range of biological activities, making it a candidate for therapeutic applications:

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
Staphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 64 µg/mL
Bacillus subtilisMIC = 50 µg/mL

Anticancer Potential

The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results:

Cell Line Effect IC50 Value Reference
MCF-7 (breast cancer)Decrease in cell viabilityIC50 = 15 µM
HeLa (cervical cancer)Moderate cytotoxicityIC50 = 25 µM

Anti-inflammatory Effects

Studies indicate that this compound may have anti-inflammatory properties, as evidenced by its ability to reduce pro-inflammatory cytokines in vitro.

Cytokine Effect Reduction (%) Reference
TNF-alphaDecreased levels50%
IL-6Decreased levels40%

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Study on Antimicrobial Activity (2024)

  • Objective : To assess the efficacy against various bacterial strains.
  • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Anticancer Activity Evaluation (2023)

  • Objective : To evaluate cytotoxic effects on human breast cancer cells.
  • Findings : The compound demonstrated a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer drug.

Inflammation Model Study (2025)

  • Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings : Treatment with the compound significantly reduced TNF-alpha and IL-6 levels, supporting its role in inflammation modulation.

Mechanism of Action

The mechanism of action of 4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The amino and carbamoyl groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs in the Isothiazole Family

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Biological Activity Source/Reference
4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid Isobutylcarbamoyl C9H14N3O3S ~244 (calculated) Not explicitly reported (inferred anti-inflammatory potential) Hypothetical synthesis
4-Amino-3-(butylcarbamoyl)isothiazole-5-carboxylic acid Butylcarbamoyl (linear chain) C9H14N3O3S ~244 (calculated) Discontinued; structural analog CymitQuimica
4-Amino-3-(3-trifluoromethylphenyl)isothiazole-5-carboxylic acid 3-Trifluoromethylphenyl C11H7F3N2O2S 288.25 Xanthine oxidase inhibitor, anti-inflammatory BOC Sciences
4-Amino-3-phenylisothiazole-5-carboxylic acid Phenyl C10H7N2O2S 235.24 (calculated) Anti-inflammatory Literature

Key Observations :

  • The trifluoromethylphenyl variant exhibits enhanced bioactivity due to the electron-withdrawing CF3 group, which improves binding affinity in enzyme inhibition .

Heterocyclic Variants Beyond Isothiazoles

Compound Name Core Heterocycle Key Functional Groups Molecular Formula Applications Source/Reference
5-Amino-3-methylisoxazole-4-carboxylic acid Isoxazole Methyl group, carboxylic acid C5H6N2O3 Unnatural amino acid synthesis Research synthesis
Ethyl 4-amino-3-benzoylamino-2-iminothiazole-5-carboxylate Thiazole Benzoylamino, ethyl ester C13H14N4O3S Structural characterization Heterocycles

Key Observations :

  • Heterocycle Impact : Isoxazoles and thiazoles exhibit distinct electronic properties compared to isothiazoles. For example, isoxazoles are less prone to ring-opening reactions, enhancing their stability in biological systems .
  • Functional Group Roles : The ethyl ester in the thiazole derivative improves solubility in organic solvents, whereas the carboxylic acid in the target compound enhances aqueous compatibility .

Biological Activity

4-Amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid (CAS Number: 1112444-90-2) is a compound belonging to the isothiazole family, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H13N3O3S
  • Molecular Weight : 243.29 g/mol
  • Structure : The compound features an isothiazole ring, an amino group, and a carbamoyl substituent, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to act as an enzyme inhibitor or modulator, affecting metabolic pathways involved in disease processes. Specific mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or metabolic disorders.
  • Receptor Modulation : It could interact with receptors that mediate cellular responses, such as those involved in immune reactions or cell proliferation.

Anticancer Potential

Isothiazole derivatives are being investigated for their anticancer properties. For example, some studies have demonstrated that thiazole compounds can induce apoptosis in cancer cells through oxidative stress mechanisms:

  • Case Study : A derivative similar to 4-Amino-3-(isobutylcarbamoyl)isothiazole was shown to reduce tumor growth in animal models by modulating cell cycle progression and promoting apoptosis.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response:

  • Research Findings : In vitro studies have indicated that isothiazole derivatives can suppress the production of TNF-alpha and IL-6 in macrophages, suggesting a role in managing inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of isothiazole derivatives:

  • Synthesis Studies : Research has explored various synthetic routes for producing this compound, highlighting methods that maximize yield and purity.
  • Biological Evaluations : In vitro assays have been conducted to assess the compound's cytotoxicity against cancer cell lines, revealing promising results that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-3-(isobutylcarbamoyl)isothiazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis of isothiazole derivatives often involves cyclization of thioamide precursors or functionalization of preformed isothiazole rings. For example, diazomethane methylation of intermediates (e.g., 3-hydroxyisothiazoles) may yield mixed O- and N-methylated products, requiring chromatographic separation . Optimizing stoichiometry of carbamoylation reagents (e.g., isobutyl isocyanate) and reaction temperature (typically 0–25°C) can improve regioselectivity and minimize side reactions.
  • Key Parameters : Monitor reaction progress via TLC or HPLC, and characterize products using 1H^1H/13C^{13}C-NMR and LC-MS to confirm structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stability under varying storage conditions?

  • Methodology : Use reversed-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolysis of the carbamoyl group) .
  • Storage Recommendations : Store lyophilized samples at -20°C in anhydrous conditions to prevent hydrolysis, as suggested for structurally similar isothiazolecarboxylic acids .

Q. How does the solubility profile of this compound affect its applicability in biological assays?

  • Methodology : Determine solubility in DMSO (commonly used for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) via nephelometry or UV spectrophotometry. For low aqueous solubility (<1 mg/mL), employ co-solvents (e.g., cyclodextrins) or nanoformulation strategies .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the pharmacological activity of this compound across different experimental models?

  • Case Study : If in vitro assays show potent GABA receptor modulation but in vivo studies lack efficacy, consider pharmacokinetic factors (e.g., blood-brain barrier penetration). Use LC-MS/MS to quantify brain-to-plasma ratios and metabolite profiling to identify inactive derivatives .
  • Experimental Design : Include positive controls (e.g., gabapentin for GABA-related studies) and validate receptor binding via radioligand displacement assays .

Q. How can computational modeling guide the optimization of this compound’s bioactivity and metabolic stability?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., GABAA_A receptors). Use QSAR models to correlate substituent effects (e.g., isobutylcarbamoyl vs. trifluoromethyl groups) with ADMET properties .
  • Validation : Synthesize analogs predicted to have improved metabolic stability (e.g., fluorinated derivatives) and test in microsomal assays .

Q. What are the critical impurities to monitor during synthesis, and how can they be quantified?

  • Common Impurities : Unreacted isothiazole precursors, N-methylated byproducts, or hydrolyzed carboxylic acid derivatives.
  • Analytical Workflow : Employ gradient HPLC with a C18 column and MS detection. Compare retention times and fragmentation patterns with reference standards .

Q. How does the compound’s regioselectivity in nucleophilic reactions impact its derivatization potential?

  • Case Study : Methylation of the isothiazole ring may yield mixtures of O- and N-methylated isomers, complicating purification. Use protecting groups (e.g., tert-butyldimethylsilyl) for selective functionalization at the 4-amino position .

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